

Recommended working concentration of SGC-CBP30 in vitro

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sgc-cbp30*

Cat. No.: *B612240*

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Application Notes and Protocols for SGC-CBP30

Topic: Recommended Working Concentration of **SGC-CBP30** In Vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction

SGC-CBP30 is a potent and selective chemical probe that inhibits the bromodomains of the highly homologous transcriptional co-activators, CREB-binding protein (CREBBP or CBP) and E1A binding protein p300 (EP300).^{[1][2][3]} These proteins are crucial regulators of gene expression through their histone acetyltransferase (HAT) activity and their role in recognizing acetylated lysine residues on histones and other proteins.^{[4][5]} By targeting the CBP/p300 bromodomains, **SGC-CBP30** prevents the "reading" of these epigenetic marks, thereby modulating transcriptional programs. This makes it a valuable tool for investigating the roles of CBP/p300 in various biological processes, including cancer and inflammation.^{[4][6]}

These application notes provide a comprehensive guide to the recommended in vitro working concentrations of **SGC-CBP30**, detailed protocols for key assays, and a summary of its mechanism of action.

Data Presentation: In Vitro Efficacy of SGC-CBP30

The following table summarizes the quantitative data for **SGC-CBP30** activity in various in vitro assays, providing a guide for selecting appropriate concentrations for your experiments.

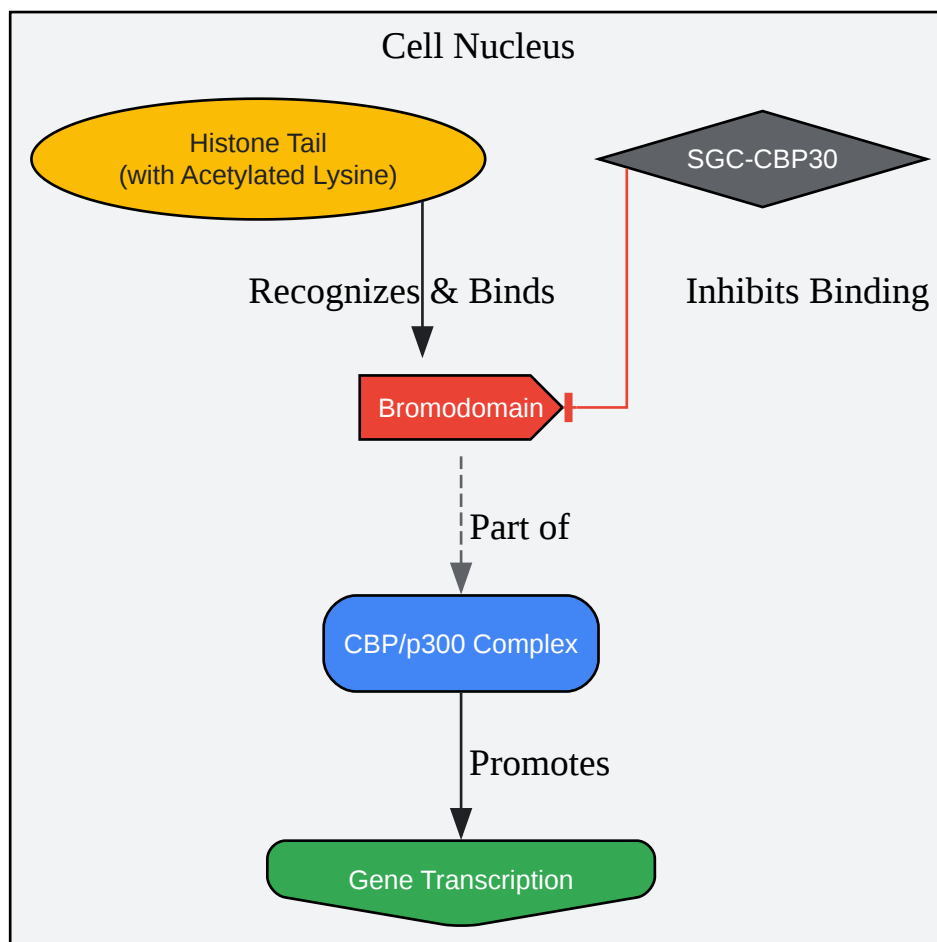
Assay Type	Target/Cell Line	Parameter	Value (nM)	Notes
Biochemical Assays				
AlphaScreen	CREBBP	IC ₅₀	69	Cell-free assay measuring direct binding inhibition. [7]
Isothermal Titration Calorimetry (ITC)	CREBBP	K _d	21	Measures direct binding affinity in a cell-free system. [7]
Isothermal Titration Calorimetry (ITC)	EP300	K _d	38	Measures direct binding affinity in a cell-free system. [1] [7]
Bio-Layer Interferometry (BLI)	CREBBP	K _d	41	Cell-free assay measuring binding kinetics. [7]
Binding Assay	p300	K _d	32	Potent and selective inhibition of the p300 bromodomain. [2] [8]
Cell-Based Assays				
Luciferase Reporter	RKO cells	IC ₅₀	1,500	Inhibition of doxorubicin-stimulated p53 activity. [1]

QuantiGene Plex Assay	AMO1 cells	EC ₅₀	2,700	Reduction in MYC expression after 6 hours of treatment.[1]
BRET Assay	HEK293 cells	IC ₅₀	2,800	Inhibition of Halo-tagged histone H3.3 binding to NanoLuc-CBP.[1]
Cellular Reprogramming	Somatic cells	Effective Conc.	500	Potent enhancer of iPSC reprogramming. [9][10]
FRAP Assay	Various	Effective Conc.	1,000	Accelerates Fluorescence Recovery After Photobleaching, indicating target engagement in live cells.[5][8]
Growth Inhibition	Myeloma cell lines	GI ₅₀	< 3,000	A subset of multiple myeloma cell lines are highly sensitive.[6]

Mechanism of Action & Signaling Pathway

CBP and p300 are critical transcriptional co-activators. Their bromodomains recognize and bind to acetylated lysine residues on histone tails, a key step in chromatin remodeling and gene activation. **SGC-CBP30** acts as a competitive inhibitor at the acetyl-lysine binding pocket within the CBP/p300 bromodomain.[9] This inhibition prevents the recruitment of the CBP/p300 complex to chromatin, leading to a decrease in histone H3 lysine 27 acetylation (H3K27Ac) at

specific gene enhancers and promoters, and subsequent downregulation of target gene expression, such as the oncogene MYC.[1][9]



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Caption: **SGC-CBP30** inhibits CBP/p300 bromodomain binding to acetylated histones.

Experimental Protocols

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This protocol outlines a competitive binding assay to determine the IC₅₀ of **SGC-CBP30** for the CBP bromodomain.

Materials:

- Recombinant His-tagged CBP bromodomain
- Biotinylated histone H4 peptide acetylated at Lys8 (Biotin-H4K8ac)
- Streptavidin-coated Donor beads
- Anti-His AlphaLISA Acceptor beads
- Assay Buffer (e.g., 30mM Tris, pH 8.0, 1mM DTT, 0.01% BSA, 0.01% Tween-20)[[11](#)]
- **SGC-CBP30** compound
- 384-well OptiPlate

Procedure:

- Compound Preparation: Prepare a serial dilution of **SGC-CBP30** in DMSO, then dilute in Assay Buffer to the desired final concentrations (e.g., 1 nM to 100 μ M). The final DMSO concentration should be kept below 1%.
- Reagent Preparation:
 - Dilute His-CBP bromodomain and Biotin-H4K8ac peptide in Assay Buffer to their optimal working concentrations (determined via titration).
 - Dilute Donor and Acceptor beads in Assay Buffer according to the manufacturer's instructions.[[11](#)] Perform this step under subdued light.
- Assay Plate Setup:
 - Add 5 μ L of **SGC-CBP30** dilution or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.
 - Add 5 μ L of the His-CBP bromodomain solution to each well.
 - Add 5 μ L of the Biotin-H4K8ac peptide solution to each well.
 - Incubate for 60 minutes at room temperature.

- Bead Addition:
 - Add 10 μ L of the prepared Anti-His Acceptor beads to each well.
 - Add 10 μ L of the prepared Streptavidin Donor beads to each well.
 - Seal the plate and incubate for 60 minutes at room temperature in the dark.
- Data Acquisition: Read the plate on an AlphaScreen-compatible reader. The signal generated is proportional to the amount of CBP bromodomain bound to the histone peptide.
- Analysis: Calculate the percent inhibition for each **SGC-CBP30** concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

This protocol is for a homogeneous binding assay to measure the inhibition of the CBP bromodomain-ligand interaction by **SGC-CBP30**.

Materials:

- Europium (Eu³⁺)-labeled CBP Bromodomain (Donor)
- Biotinylated acetylated peptide ligand
- Allophycocyanin (APC)-labeled Avidin (Acceptor)[[12](#)]
- TR-FRET Assay Buffer
- **SGC-CBP30** compound
- Low-volume 384-well plates

Procedure:

- Compound Plating: Prepare serial dilutions of **SGC-CBP30** and add them to the assay plate.

- **Reagent Mix:** Prepare a master mix containing the Eu^{3+} -labeled CBP bromodomain and the biotinylated peptide ligand in TR-FRET Assay Buffer.
- **Incubation 1:** Add the reagent mix to the wells containing the compound and incubate for a defined period (e.g., 60 minutes) at room temperature to allow the compound to bind to the bromodomain.
- **Acceptor Addition:** Add the APC-labeled Avidin to each well. This will bind to the biotinylated peptide.
- **Incubation 2:** Incubate for at least 60 minutes at room temperature, protected from light.
- **Measurement:** Read the plate using a TR-FRET-compatible reader, measuring emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[\[13\]](#)
- **Analysis:** Calculate the TR-FRET ratio (665 nm / 620 nm). The signal will decrease as the compound inhibits the CBP-peptide interaction. Determine the IC_{50} from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[\[14\]](#)[\[15\]](#)

Materials:

- Cell line of interest (e.g., HEK293T)
- Complete cell culture medium
- **SGC-CBP30**
- PBS (Phosphate-Buffered Saline)
- Lysis buffer with protease inhibitors
- PCR tubes or plates

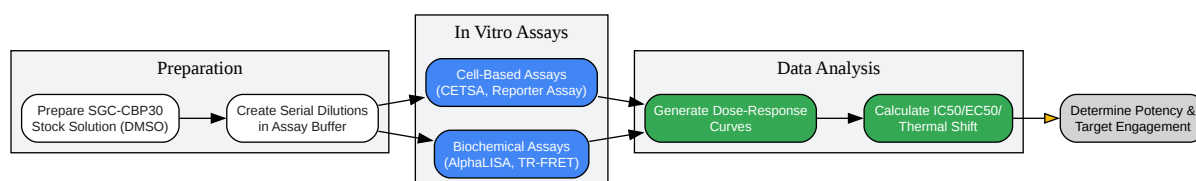
- Thermal cycler
- SDS-PAGE and Western Blot reagents
- Anti-CBP or Anti-p300 antibody

Procedure:

- Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with the desired concentration of **SGC-CBP30** (e.g., 1-10 μ M) or vehicle (DMSO) for 1-3 hours in the incubator.[\[16\]](#)
- Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS to the original volume.
- Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at 25°C for 3 minutes.[\[16\]](#)
- Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a warm water bath).
- Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C.[\[14\]](#)
- Protein Analysis:
 - Collect the supernatant (soluble fraction).
 - Measure the protein concentration.
 - Analyze the samples by SDS-PAGE and Western Blot using an antibody specific for the target protein (CBP or p300).
- Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the **SGC-CBP30**-treated samples indicates target stabilization and engagement.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating **SGC-CBP30** in vitro.



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Caption: General experimental workflow for in vitro characterization of **SGC-CBP30**.

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- To cite this document: BenchChem. [Recommended working concentration of SGC-CBP30 in vitro]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612240#recommended-working-concentration-of-sgc-cbp30-in-vitro]

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